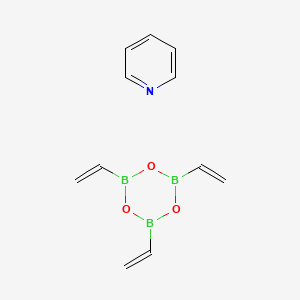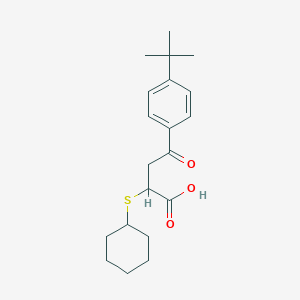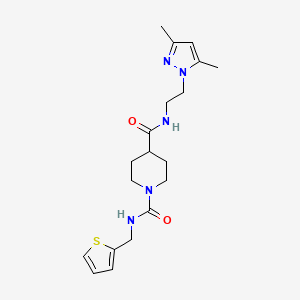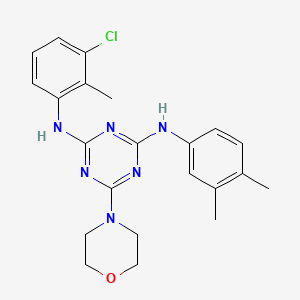![molecular formula C25H24F3N5 B2882328 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 890636-54-1](/img/structure/B2882328.png)
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H24F3N5 and its molecular weight is 451.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Drug Development
This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have been studied for their various applications in medicinal chemistry, including as anti-inflammatory, anti-cancer, and anti-microbial agents. For example, Auzzi et al. (1983) investigated a class of pyrazolo[1,5-a]pyrimidines for their anti-inflammatory properties and found certain derivatives to be devoid of ulcerogenic activity, highlighting their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983). Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, which signifies the versatility of this chemical structure in drug discovery (Rahmouni et al., 2016).
Biological Activity and Pharmacological Research
Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, shedding light on the structural flexibility and potential biological activity of compounds within this chemical class (Drev et al., 2014). This underscores the compound's role in facilitating targeted therapeutic interventions.
Antiviral and Antitumor Activities
Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidines, demonstrating remarkable antiviral activities against avian influenza virus, indicating the potential of such compounds in antiviral research (Hebishy et al., 2020). Aggarwal et al. (2014) synthesized a series of pyrazolo[1,5-a]pyrimidines with anti-inflammatory and antimicrobial properties, further illustrating the compound's applicability in addressing a range of infectious and inflammatory conditions (Aggarwal et al., 2014).
Insecticidal Research
Soliman et al. (2020) synthesized sulfonamide thiazole derivatives, incorporating pyrazolo[1,5-a]pyrimidines, evaluating their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This highlights the potential use of such compounds in agricultural pest control strategies (Soliman et al., 2020).
生化学分析
Biochemical Properties
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with various proteins. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it interacts with checkpoint kinase 1 (Chk1) and BRAF kinase, both of which are involved in cell proliferation and survival pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism. This compound has demonstrated significant cytotoxicity against cancer cell lines such as K562 and MKN45 . It influences cell function by inducing cell cycle arrest and promoting apoptosis through the inhibition of CDKs and Chk1 . Additionally, it affects gene expression by modulating transcription factors and signaling molecules involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and Chk1, inhibiting their kinase activity and preventing phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Furthermore, the compound’s interaction with BRAF kinase disrupts the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative activity against tumors without significant toxicity . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size. Studies have shown that the compound can cross cell membranes and accumulate in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s targeting to specific compartments or organelles, thereby modulating its biological effects .
特性
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N5/c1-18-16-21(32-14-12-31(13-15-32)17-19-8-4-2-5-9-19)33-24(29-18)22(20-10-6-3-7-11-20)23(30-33)25(26,27)28/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEYUNSSLRWWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)
![N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2882254.png)


![8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2882259.png)



![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)
![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)
![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)
